Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate

Aldose Reductase Inhibition Diabetic Complications N-Arylsulfonylglycine SAR

Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate (CAS 333357-37-2; molecular formula C₁₅H₁₄N₂O₆S; MW 350.35 g/mol) is a synthetic N-arylsulfonylglycine methyl ester bearing a 3-nitrophenyl substituent on the aniline nitrogen and a phenylsulfonyl group on the sulfonamide nitrogen. This compound belongs to the well-characterized class of N-(phenylsulfonyl)glycine-based aldose reductase inhibitors (ARIs), where the methyl ester serves as a key prodrug or synthetic intermediate form of the active free acid.

Molecular Formula C15H14N2O6S
Molecular Weight 350.3 g/mol
CAS No. 333357-37-2
Cat. No. B3126344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate
CAS333357-37-2
Molecular FormulaC15H14N2O6S
Molecular Weight350.3 g/mol
Structural Identifiers
SMILESCOC(=O)CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C15H14N2O6S/c1-23-15(18)11-16(12-6-5-7-13(10-12)17(19)20)24(21,22)14-8-3-2-4-9-14/h2-10H,11H2,1H3
InChIKeyQONCHLXJRZFUQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate (CAS 333357-37-2): A Structurally-Defined N-Arylsulfonylglycine Ester for Aldose Reductase Inhibition and Peptoid Synthesis


Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate (CAS 333357-37-2; molecular formula C₁₅H₁₄N₂O₆S; MW 350.35 g/mol) is a synthetic N-arylsulfonylglycine methyl ester bearing a 3-nitrophenyl substituent on the aniline nitrogen and a phenylsulfonyl group on the sulfonamide nitrogen . This compound belongs to the well-characterized class of N-(phenylsulfonyl)glycine-based aldose reductase inhibitors (ARIs), where the methyl ester serves as a key prodrug or synthetic intermediate form of the active free acid . The same scaffold is employed as a protected monomer for solid-phase peptoid synthesis, enabling introduction of functionalized side chains into peptoid oligomers .

Why Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate Cannot Be Generically Substituted by Other N-Arylsulfonylglycine Derivatives


Within the N-(phenylsulfonyl)glycine class, three structural variables dictate pharmacological and physicochemical properties: (i) N-aryl substitution pattern on the aniline ring, (ii) sulfonyl aryl group identity, and (iii) carboxylic acid vs. ester form. The target compound combines a 3-nitroaniline moiety, an unsubstituted phenylsulfonyl group, and a methyl ester. Changing any single element—e.g., substituting the methyl ester for the free acid (CAS 117309-44-1) alters both membrane permeability and target binding kinetics, as demonstrated by the ~6.7-fold difference in aldose reductase IC₅₀ between the 3-nitro free acid (8.70 µM ) and the isomeric 3-nitrobenzenesulfonyl analog (1.30 µM ). Even among close analogs such as the 4-methylphenylsulfonyl variant, the electron-donating methyl group modifies sulfonamide acidity and hydrophobic interactions, yielding distinct SAR . Consequently, substituting the target compound with a generic N-arylsulfonylglycine—even one differing only in esterification state—risks invalidating quantitative structure-activity relationships and experimental reproducibility.

Quantitative Differentiation Evidence for Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate Against Closest Structural Analogs


Aldose Reductase Inhibitory Potency: 3-Nitro Free Acid vs. Isomeric 3-Nitrobenzenesulfonyl Analog

The free acid form of the target compound, [Benzenesulfonyl-(3-nitro-phenyl)-amino]-acetic acid (CAS 117309-44-1), exhibits an IC₅₀ of 8.70 µM against rat lens aldose reductase . In contrast, the regioisomeric analog [(3-Nitro-benzenesulfonyl)-phenyl-amino]-acetic acid, where the nitro group resides on the sulfonyl phenyl ring rather than the aniline ring, displays an IC₅₀ of 1.30 µM in the same assay . This 6.7-fold difference demonstrates that the position of the nitro substituent is a critical determinant of aldose reductase affinity, with the 3-nitroaniline orientation (present in the target compound scaffold) conferring distinct binding interactions relative to the 3-nitrobenzenesulfonyl orientation. Although direct IC₅₀ data for the methyl ester form of the target compound are not publicly available in peer-reviewed literature, the established SAR for this series indicates that esterification typically modulates potency through altered cell permeability and hydrogen-bonding capacity at the enzyme active site .

Aldose Reductase Inhibition Diabetic Complications N-Arylsulfonylglycine SAR

N-Phenyl Substitution Enhances Aldose Reductase Affinity vs. Unsubstituted N-(Phenylsulfonyl)glycines

In a systematic study by DeRuiter et al. (1989), N-(phenylsulfonyl)-N-phenylglycines (series 5) demonstrated greater aldose reductase inhibitory activity than the corresponding unsubstituted N-(phenylsulfonyl)glycines (series 1) in the rat lens assay . This class-level SAR establishes that N-phenyl substitution enhances enzyme affinity. The target compound incorporates this N-phenyl substitution (specifically a 3-nitrophenyl group), placing it within the higher-potency series 5 class. Enzyme kinetic evaluations further confirmed that both series 5 and series 1 compounds inhibit aldose reductase through the same uncompetitive mechanism with respect to substrate, but the significant differences in relative inhibitory potencies suggest distinct binding interactions at the inhibitor site . The 4-benzoylamino derivative 3a from the related Mayfield et al. (1987) series achieved an IC₅₀ of 0.41 µM, representing the most potent compound in that study and illustrating the potency gains achievable through optimized N-aryl substitution .

Aldose Reductase N-Phenylglycine SAR Enzyme Inhibition

Esterification State as a Key Determinant of Physicochemical Properties and Synthetic Utility

The target compound exists as a methyl ester (MW 350.35 g/mol; predicted density 1.427 ± 0.06 g/cm³; predicted boiling point 518.3 ± 60.0 °C ), distinguishing it from the corresponding free acid (CAS 117309-44-1; MW 336.32 g/mol). The free acid possesses a hydrogen bond donor count of 1 and an XLogP3-AA of 2.1, whereas esterification to the methyl ester eliminates the carboxyl H-bond donor, increases calculated logP, and enhances membrane permeability . This physicochemical differentiation has two practical consequences: (1) in aldose reductase inhibitor development, the methyl ester serves as a prodrug that can be hydrolyzed in vivo to the active free acid, and (2) in peptoid synthesis, the methyl ester form is compatible with submonomer solid-phase protocols using N-alkylated arylsulfonamides as protected glycine equivalents, as demonstrated by Jobin et al. (2015) for N-substituted N-arylsulfonylglycines . Substituting the free acid for the methyl ester in synthetic workflows would necessitate altered coupling conditions, protecting group strategies, and purification protocols.

Methyl Ester logP Prodrug Peptoid Monomer

Tosyl Analog Comparison: Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate as a Direct Structural Comparator

The closest commercially cataloged analog to the target compound is Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate, which replaces the phenylsulfonyl group with a 4-methylphenylsulfonyl (tosyl) group . The introduction of the electron-donating para-methyl substituent on the sulfonyl aryl ring alters the sulfonamide NH acidity (pKa shift) and modulates hydrophobic interactions within the enzyme binding pocket. Literature precedence from the broader N-(phenylsulfonyl)glycine class demonstrates that substituent effects on the sulfonyl aryl ring significantly impact aldose reductase inhibitory activity; for instance, the 4-benzoylamino derivative 3a (IC₅₀ = 0.41 µM) was substantially more potent than the 4-acetylamino (3d), 4-benzylamino (3e), and 4-dimethylamino (3f) analogs . While head-to-head comparative bioactivity data between the target compound and its tosyl analog are not available in the public domain, the established SAR framework predicts that the tosyl analog will exhibit differentiated binding kinetics, cellular permeability, and metabolic stability due to the additional methyl group.

Structure-Activity Relationship Sulfonyl Substituent Effects Electron-Donating Groups

Optimal Research and Industrial Application Scenarios for Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate Based on Quantitative Differentiation Evidence


Aldose Reductase Inhibitor Lead Optimization: SAR Baselines with the 3-Nitroaniline Scaffold

The target compound's free acid form demonstrates an aldose reductase IC₅₀ of 8.70 µM, providing a defined baseline for structure-activity relationship studies . Researchers optimizing N-arylsulfonylglycine ARIs should procure the methyl ester as a synthetic intermediate for systematic exploration of ester prodrug strategies, leveraging the established finding that N-phenyl substitution enhances enzyme affinity over unsubstituted glycines . The compound serves as a reference point for evaluating how esterification modulates potency relative to the free acid within the 3-nitroaniline subseries.

Solid-Phase Peptoid Synthesis Using N-Arylsulfonylglycine Monomers

As demonstrated by Jobin et al. (2015), N-substituted N-arylsulfonylglycines—including methyl ester forms—are compatible with solid-phase submonomer peptoid synthesis protocols . The target compound's methyl ester functionality and 3-nitrophenyl side chain enable incorporation of a nitroaromatic moiety into peptoid oligomers, which can subsequently be reduced to an aniline handle for further diversification. This application is distinct from the aldose reductase inhibition context and represents a orthogonal use case not accessible with the free acid form.

Regioisomeric Selectivity Studies: 3-Nitroaniline vs. 3-Nitrobenzenesulfonyl Binding Modes

The 6.7-fold difference in aldose reductase IC₅₀ between the 3-nitroaniline-derived free acid (8.70 µM) and the 3-nitrobenzenesulfonyl isomer (1.30 µM) highlights the critical importance of nitro group placement for target engagement. The target compound (methyl ester of the 3-nitroaniline series) is the appropriate starting material for crystallographic or computational studies aimed at elucidating the structural basis for this regioisomeric selectivity difference, as it maintains the correct nitro orientation on the aniline ring.

Physicochemical Profiling of Ester Prodrug Candidates for Ocular Aldose Reductase Targeting

Given the established role of aldose reductase in diabetic cataract formation and the use of the rat lens assay as a standard screening model, the target compound's methyl ester form is suited for permeability and metabolic stability profiling in ocular tissue models. The predicted density (1.427 g/cm³), boiling point (518.3°C), and absence of a free carboxyl H-bond donor differentiate it from the free acid and support its evaluation as a potential corneal-permeable prodrug.

Quote Request

Request a Quote for Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.